![molecular formula C12H15ClN2O2 B1418333 1-[(6-Chloropyridin-3-yl)methyl]piperidine-3-carboxylic acid CAS No. 1119499-71-6](/img/structure/B1418333.png)
1-[(6-Chloropyridin-3-yl)methyl]piperidine-3-carboxylic acid
Übersicht
Beschreibung
“1-[(6-Chloropyridin-3-yl)methyl]piperidine-3-carboxylic acid” is a chemical compound with the molecular formula C12H15ClN2O2 and a molecular weight of 254.72 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring attached to a carboxylic acid group and a 6-chloropyridin-3-yl group . The exact 3D conformer and other structural details may require further computational or experimental analysis.Physical And Chemical Properties Analysis
This compound has a molecular weight of 254.72 . Additional physical and chemical properties such as melting point, boiling point, solubility, and stability would require further experimental determination or computational prediction.Wissenschaftliche Forschungsanwendungen
1. Synthesis of 1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-imine
- Summary of Application: This compound is synthesized as part of research into new methods of homogeneous and heterogeneous catalytic hydrogenations .
- Methods of Application: The synthesis involves the reduction of imidacloprid by activated Fe in concentrated HCl to obtain a dis-nitro imidacloprid . The product is then characterized by IR, PMR, and LC-MS/MS spectral analysis .
- Results or Outcomes: The synthesis results in a yellowish crystalline product .
2. Crystal Structure of 1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-one
- Summary of Application: The crystal structure of this compound is studied to understand its molecular geometry and intermolecular interactions .
- Methods of Application: X-ray crystallography is used to determine the crystal structure . The dihedral angle between the pyridine ring and imidazoline ring mean plane is measured .
- Results or Outcomes: The dihedral angle between the pyridine ring and imidazoline ring mean plane is found to be 76.2 (1)° . In the crystal, N-H⋯O hydrogen bonds link pairs of molecules to form inversion dimers . In addition, weak C-H⋯N hydrogen bonds and π-π stacking interactions between pyridine rings are observed .
3. Nitro Reduction of Imidacloprid
- Summary of Application: This research focuses on the reduction of imidacloprid, a nitro-containing compound, to obtain a dis-nitro imidacloprid .
- Methods of Application: The reduction is carried out using activated Fe in concentrated HCl . The product is then characterized by IR, PMR, and LC-MS/MS spectral analysis .
- Results or Outcomes: The reduction results in a yellowish crystalline product .
4. Nitro Reduction of Imidacloprid
- Summary of Application: This research focuses on the reduction of imidacloprid, a nitro-containing compound, to obtain a dis-nitro imidacloprid .
- Methods of Application: The reduction is carried out using activated Fe in concentrated HCl . The product is then characterized by IR, PMR, and LC-MS/MS spectral analysis .
- Results or Outcomes: The reduction results in a yellowish crystalline product .
Safety And Hazards
As with any chemical compound, appropriate safety measures should be taken when handling “1-[(6-Chloropyridin-3-yl)methyl]piperidine-3-carboxylic acid”. The compound is intended for research use only and is not intended for diagnostic or therapeutic use . Specific safety and hazard information should be available in the compound’s Safety Data Sheet (SDS).
Eigenschaften
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c13-11-4-3-9(6-14-11)7-15-5-1-2-10(8-15)12(16)17/h3-4,6,10H,1-2,5,7-8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUKAPRRWHAJNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CN=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(6-Chloropyridin-3-yl)methyl]piperidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[4-(2-Trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418252.png)
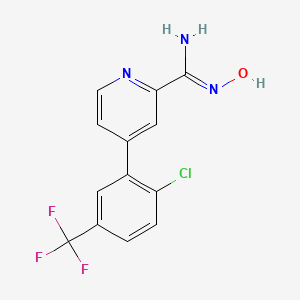
![3-[4-(4-Fluoro-3-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418254.png)
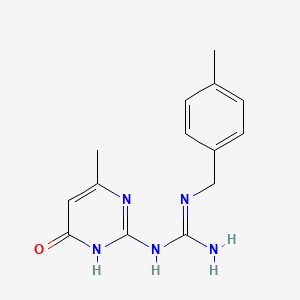
![N-(2-Methoxyethyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418259.png)

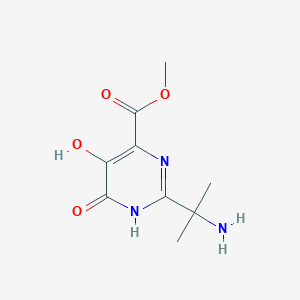
![2-(3,5-Dimethylpiperidin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine](/img/structure/B1418264.png)
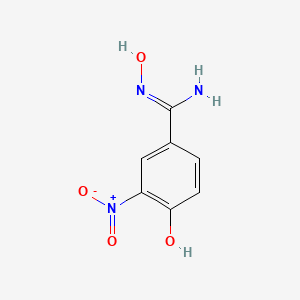

![N-(4-Methylbenzyl)-1'H-spiro[cyclohexane-1,2'-quinoxalin]-3'-amine](/img/structure/B1418268.png)
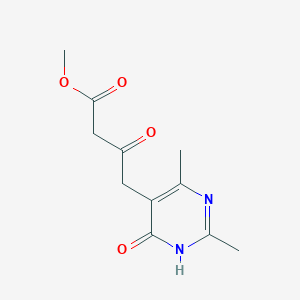
![2-{[(2-Hydroxyethyl)thio]methyl}quinazolin-4-ol](/img/structure/B1418272.png)